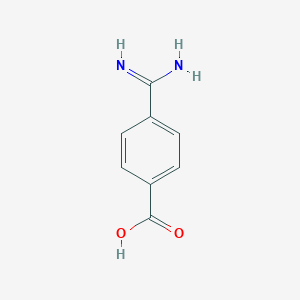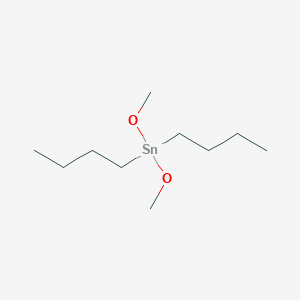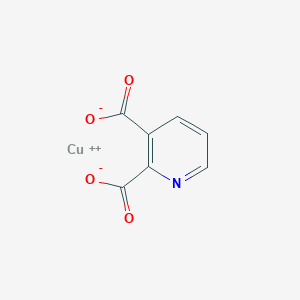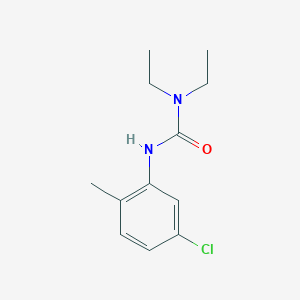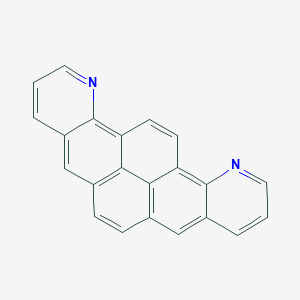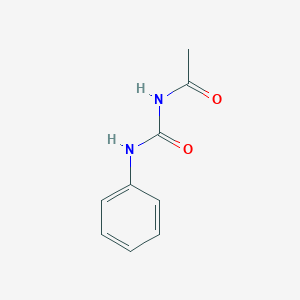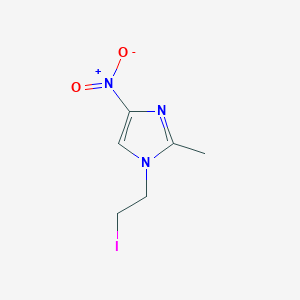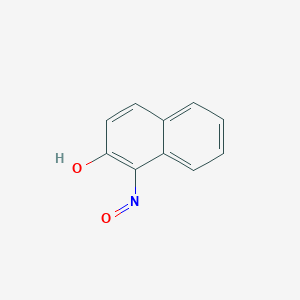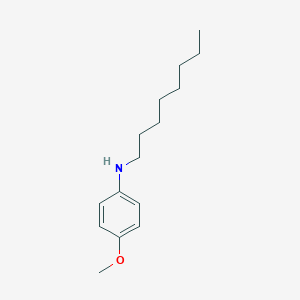
N-Octyl-p-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octyl-p-anisidine, also known as N-OCTYL-4-METHOXYANILINE, is a chemical compound that belongs to the family of aniline derivatives. It is a yellowish-brown solid that is soluble in organic solvents. N-Octyl-p-anisidine has been found to have various applications in scientific research, including its use as a reagent for the detection of transition metal ions and as a precursor for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of N-Octyl-p-anisidine is not well understood. However, it is believed that the compound forms a complex with transition metal ions, which can then interact with biological molecules such as enzymes and proteins.
Efectos Bioquímicos Y Fisiológicos
N-Octyl-p-anisidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Octyl-p-anisidine in lab experiments is its ability to selectively detect transition metal ions. This makes it a useful tool for studying the role of these metals in biological systems. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-Octyl-p-anisidine. One area of interest is the development of new synthetic methods to produce the compound more efficiently. Another area of research is the study of the compound's interactions with biological molecules, including enzymes and proteins. Additionally, the potential use of N-Octyl-p-anisidine as a therapeutic agent for the treatment of certain diseases is an area of ongoing research. Overall, N-Octyl-p-anisidine is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-Octyl-p-anisidine can be achieved through a multistep process starting from aniline and octanol. The first step involves the reaction of aniline with octanoyl chloride to form N-octanoylaniline. This intermediate is then reacted with sodium methoxide to produce N-Octyl-p-anisidine.
Aplicaciones Científicas De Investigación
N-Octyl-p-anisidine has been widely used in scientific research due to its unique properties. It has been found to be an effective reagent for the detection of transition metal ions such as copper, nickel, and cobalt. The compound forms a complex with these metals, which can be detected by spectroscopic methods.
Propiedades
Número CAS |
16663-87-9 |
|---|---|
Nombre del producto |
N-Octyl-p-anisidine |
Fórmula molecular |
C15H25NO |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
4-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3 |
Clave InChI |
BMIYEEFUOGMAEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCCCCNC1=CC=C(C=C1)OC |
Otros números CAS |
16663-87-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
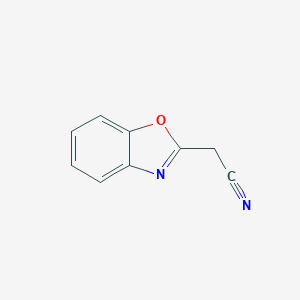

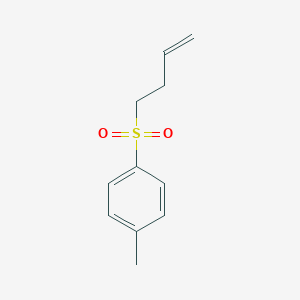
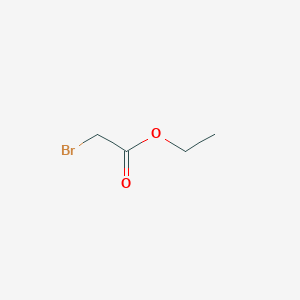
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
